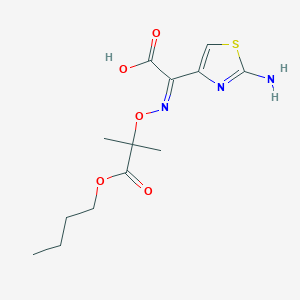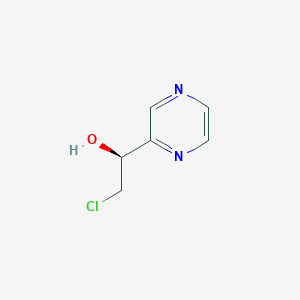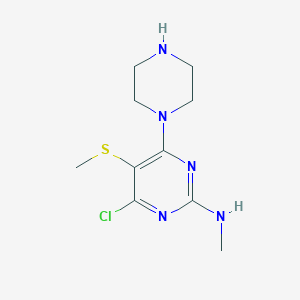
TafuramycinA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Tafuramycin A involves several key steps to optimize yield and simplify purification . The process includes:
Regioselective Bromination: Using 4-dimethylaminopyridine as a catalyst to achieve regioselective bromination.
Aryl Radical Alkene Cyclization: Controlling this step to prevent dechlorination side reactions.
Protection/Deprotection Strategy: Employing a new method to avoid furan double bond reduction during the classical O-benzyl deprotection.
The compound can be synthesized in either 8 steps from intermediate 6 or 7 steps from intermediate 17, with yields of 52% and 37%, respectively .
Analyse Des Réactions Chimiques
Tafuramycin A undergoes several types of chemical reactions:
Oxidation: Tafuramycin A can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced, although care must be taken to avoid reducing the furan double bond.
Substitution: Tafuramycin A can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include 4-dimethylaminopyridine for bromination and various protecting groups for the protection/deprotection steps . Major products formed from these reactions include regioselectively brominated intermediates and cyclized products .
Applications De Recherche Scientifique
Tafuramycin A has a wide range of scientific research applications:
Mécanisme D'action
Tafuramycin A exerts its effects through DNA alkylation and intercalation . The compound targets specific DNA sequences, forming covalent bonds with the DNA and disrupting its structure. This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death . The molecular targets include the minor groove of DNA, where Tafuramycin A binds and exerts its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Tafuramycin A is unique among duocarmycin derivatives due to its specific regioselective bromination and protection/deprotection strategies . Similar compounds include:
Duocarmycin SA: The parent compound from which Tafuramycin A is derived.
Thymoquinone: Another compound with anticancer properties, although it possesses different mechanisms of action.
Epicatechin: Known for its chemomodulatory potentials, but less potent compared to Tafuramycin A.
Tafuramycin A stands out due to its higher potency and specificity in targeting cancer cells .
Propriétés
Formule moléculaire |
C23H21ClN2O6 |
|---|---|
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
[8-(chloromethyl)-4-hydroxy-7,8-dihydrofuro[2,3-e]indol-6-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C23H21ClN2O6/c1-29-17-7-11-6-14(25-19(11)22(31-3)21(17)30-2)23(28)26-10-12(9-24)18-15(26)8-16(27)13-4-5-32-20(13)18/h4-8,12,25,27H,9-10H2,1-3H3 |
Clé InChI |
DWQYILVVCVQOOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C(=C(C=C43)O)C=CO5)CCl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)










![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)


